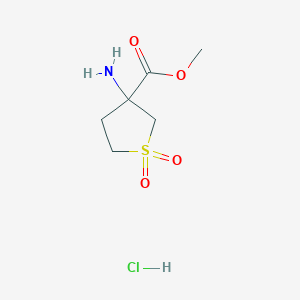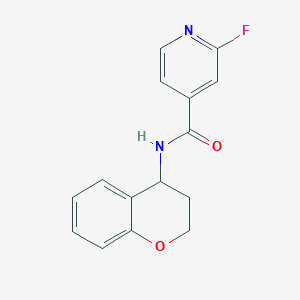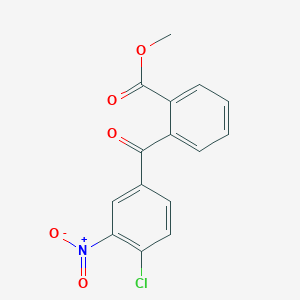![molecular formula C12H11N5O2S B3006354 2-sulfanylidene-5-{[4-(1H-1,2,4-triazol-1-yl)phenyl]methylidene}imidazolidin-4-one hydrate CAS No. 1052546-83-4](/img/structure/B3006354.png)
2-sulfanylidene-5-{[4-(1H-1,2,4-triazol-1-yl)phenyl]methylidene}imidazolidin-4-one hydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 2-sulfanylidene-5-{[4-(1H-1,2,4-triazol-1-yl)phenyl]methylidene}imidazolidin-4-one hydrate is a heterocyclic molecule that incorporates several functional groups and structural motifs common in medicinal chemistry. These include the imidazolidin-4-one core, a sulfanyl group, and a triazolylphenyl moiety. Such compounds are of interest due to their potential biological activities and applications in drug development.
Synthesis Analysis
The synthesis of related sulfanyl-containing heterocycles has been reported in the literature. For instance, a regioselective sulfenylation of imidazo[1,2-a]pyridines was achieved using sulfonyl hydrazides as a thiol surrogate, catalyzed by iodine under metal and oxidant-free conditions . Similarly, benzimidazole derivatives with a sulfanyl group were synthesized starting from substituted 1,2-phenylenediamine, indicating the versatility of sulfanyl groups in heterocyclic chemistry . Another related synthesis involved the reaction of 5-amino-2-sulfanylbenzimidazole with 2-(2-naphthylsulfonyloxy)benzaldehyde to yield a sulfanylbenzimidazole derivative .
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using various spectroscopic techniques. For example, the title compound in one study was found to have a planar 2-sulfanylideneimidazolidin-4-one moiety, which was approximately coplanar with the attached acetyl group and perpendicular to the benzene ring . This suggests that the compound of interest may also exhibit a planar structure around the imidazolidin-4-one core, which could influence its chemical reactivity and interactions with biological targets.
Chemical Reactions Analysis
The reactivity of sulfanyl groups in heterocyclic compounds is well-documented. They can participate in various chemical reactions, such as thiolation, which is a key step in the synthesis of many biologically active molecules. The iodine-catalyzed regioselective sulfenylation mentioned earlier is an example of such a reaction, demonstrating the potential for further functionalization of the sulfanyl group in the compound of interest.
Physical and Chemical Properties Analysis
The physical and chemical properties of sulfanyl-containing heterocycles can be inferred from related compounds. For instance, the photolability of sulfamethoxazole in acidic aqueous solution indicates that sulfanyl groups can influence the stability and reactivity of the molecule under light exposure . Theoretical investigations, such as DFT/B3LYP calculations, have been used to study the thione-thiol tautomerism of sulfanylbenzimidazole derivatives, revealing insights into their stability and non-linear optical properties . These analyses suggest that the compound of interest may also exhibit unique physical and chemical properties that could be relevant for its potential applications.
Scientific Research Applications
1. Structural and Crystallographic Studies
- The compound's structural features have been explored through crystallographic studies. For example, a related compound, Bis{3-amino-1-carbamothioyl-5-[(2-{[(5-methyl-1H-imidazol-3-ium-4-yl)methyl]sulfanyl}ethyl)amino]-1H-1,2,4-triazol-4-ium} hexachloridobismuthate(III) nitrate dihydrate, demonstrates intricate molecular interactions and crystal network formations, offering insights into the structural dynamics of similar compounds (Hossain, 2013).
2. Synthesis and Characterization
- Research on the synthesis and characterization of compounds structurally similar to 2-sulfanylidene-5-{[4-(1H-1,2,4-triazol-1-yl)phenyl]methylidene}imidazolidin-4-one hydrate contributes to understanding their chemical properties. For instance, the synthesis of related triazole derivatives with pyridine and thiazolidinone heterocycles has been documented, demonstrating the versatility and reactivity of these compounds in various chemical contexts (Sain et al., 2009).
3. Potential Biological Activities
- Studies have focused on the biological activities of compounds similar to 2-sulfanylidene-5-{[4-(1H-1,2,4-triazol-1-yl)phenyl]methylidene}imidazolidin-4-one hydrate. This includes the evaluation of antimicrobial properties, as seen in the synthesis of new thiazolidin-4-one derivatives potentially functioning as antimicrobial agents (Baviskar et al., 2013).
4. Electronic and Optical Properties
- The electronic and optical properties of imidazolidin derivatives, which share structural similarities with the compound , have been studied. These investigations reveal insights into their semiconducting material properties and charge transport behaviors, highlighting their potential applications in electronic materials (Irfan et al., 2016).
Safety And Hazards
Future Directions
properties
IUPAC Name |
(5E)-2-sulfanylidene-5-[[4-(1,2,4-triazol-1-yl)phenyl]methylidene]imidazolidin-4-one;hydrate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N5OS.H2O/c18-11-10(15-12(19)16-11)5-8-1-3-9(4-2-8)17-7-13-6-14-17;/h1-7H,(H2,15,16,18,19);1H2/b10-5+; |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEYIJWFJDFMHHK-OAZHBLANSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=C2C(=O)NC(=S)N2)N3C=NC=N3.O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/2\C(=O)NC(=S)N2)N3C=NC=N3.O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-sulfanylidene-5-{[4-(1H-1,2,4-triazol-1-yl)phenyl]methylidene}imidazolidin-4-one hydrate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-benzyl-N-(2-ethylphenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B3006271.png)
![1-(2-methoxyphenyl)-4-(1-(2-(m-tolyloxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B3006272.png)
![2-[[8-(4-Bromo-1,3-thiazol-2-yl)-5-(9H-fluoren-9-ylmethoxycarbonyl)-5-azaspiro[3.5]nonan-8-yl]oxy]acetic acid](/img/structure/B3006276.png)
![3-((4-(3-chlorophenyl)-5-mercapto-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B3006277.png)
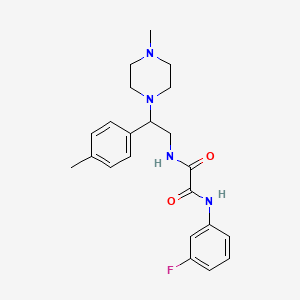
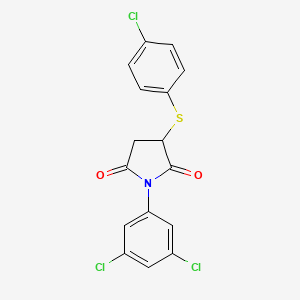
![1-phenyl-3-(3-(trifluoromethyl)benzyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B3006282.png)
![N-[3-(dimethylamino)propyl]-3-(pyridin-2-yloxy)benzamide](/img/structure/B3006283.png)
![6-(3,5-dimethyl-1H-pyrazol-1-yl)-N-methyl-N-(1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)pyridazine-3-carboxamide](/img/structure/B3006284.png)
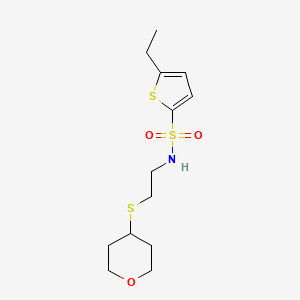
![4-[[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]methyl]-5-propan-2-yl-1,3-oxazole](/img/structure/B3006289.png)
